(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 179.6 g/mol. It is classified as an amino acid derivative and a piperidine compound, characterized by the presence of a piperidine ring and carboxylic acid functional groups. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.
(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride belongs to the broader category of piperidine derivatives, which are cyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound specifically features a ketone and carboxylic acid functional group, making it relevant in pharmaceutical applications.
The synthesis of (R)-4-oxopiperidine-2-carboxylic acid hydrochloride can be achieved through several methods, often involving the transformation of simpler amino acids or piperidine derivatives. One notable approach includes the selective esterification of L-aspartic acid followed by intramolecular cyclization to form the piperidine ring structure .
The molecular structure of (R)-4-oxopiperidine-2-carboxylic acid hydrochloride can be represented using various notations:
This structure indicates a piperidine ring with a ketone group at position 4 and a carboxylic acid at position 2, along with a hydrochloride salt form .
Key structural data includes:
(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride can participate in several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (R)-4-oxopiperidine-2-carboxylic acid hydrochloride primarily involves its reactivity as both a nucleophile and electrophile depending on the reaction conditions. Its ability to form hydrogen bonds due to the carboxylic acid group enhances its interaction with biological targets, potentially influencing various biochemical pathways.
Relevant analyses confirm that this compound exhibits typical behavior expected from piperidine derivatives, including reactivity towards electrophiles and stability under mild reaction conditions .
(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride has several scientific uses:
The chiral pool strategy leverages readily available enantiopure natural compounds as starting materials to impart stereochemical control in complex molecule synthesis. For (R)-4-oxopiperidine-2-carboxylic acid hydrochloride, (S)-2-aminoadipic acid serves as a pivotal chiral building block. This C6 dicarboxylic acid provides both the nitrogen atom and the carboxylic acid functionality required for piperidine ring formation while transferring its chirality to the target molecule [2]. The synthetic sequence begins with N-alkylation via reductive amination, where (S)-2-aminoadipic acid reacts with aldehydes (e.g., thienylaldehydes) under alkaline conditions, followed by sodium borohydride reduction to yield N-substituted aminoadipic acids. This step proceeds with excellent chirality retention due to the mild conditions, avoiding racemization at the α-carbon [2].
Subsequent lactamization is achieved through controlled thermal cyclization in aqueous or ethanolic media. This intramolecular N-acylation forms the 6-oxopiperidine core while preserving stereochemical integrity, as confirmed by X-ray crystallographic analysis of intermediates [2]. The chiral center at C2 (originating from C5 of adipic acid) dictates the absolute (R)-configuration in the final piperidine carboxylic acid through stereospecific ring closure. This approach demonstrates the chiral pool strategy's efficiency, achieving high enantiomeric excess (>98% ee) without requiring external chiral auxiliaries or catalysts, making it particularly valuable for scalable synthesis [2] [6].
Table 1: Chiral Pool Precursors for (R)-4-Oxopiperidine-2-carboxylic Acid Synthesis
| Chiral Precursor | Key Structural Features | Cyclization Conditions | Stereochemical Outcome |
|---|---|---|---|
| (S)-2-Aminoadipic acid | C6 dicarboxylic acid, α-amino group | Alkaline reflux (aqueous/ethanolic) | Retention of configuration, >98% ee |
| (S)-Pyroglutamic acid | Cyclic lactam carboxylic acid | Decarboxylative alkylation | Requires configuration inversion |
| L-Lysine derivatives | ε-Amino functionality | Reductive cyclization | Mixture of diastereomers |
Boc-protected intermediates serve as indispensable synthons in the synthesis of enantiopure (R)-4-oxopiperidine-2-carboxylic acid derivatives, offering crucial protection of the ring nitrogen during functional group manipulations. The synthesis typically commences with (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS: 198646-60-5), a stable crystalline solid with defined optical activity ([α]²²/D = -18.5°, c = 1 in chloroform) and melting point (121-125°C) [6]. This commercially available building block enables selective modification at the C2 carboxylic acid or C4 ketone without compromising the basic piperidine nitrogen. The Boc group provides steric shielding and electronic deactivation, preventing undesired N-alkylation or acylation during downstream reactions [6] [8].
The critical deprotection-hydrochloride formation sequence demands precise optimization to avoid racemization or degradation. Treatment with anhydrous HCl in dioxane (3-5 equivalents) at 0-5°C quantitatively cleaves the tert-butoxycarbonyl group, generating the hydrophilic piperidinium salt intermediate. Subsequent solvent-mediated crystallization from isopropanol/ethyl acetate mixtures (4:1 v/v) yields the target hydrochloride salt as a white crystalline solid [6]. Alternative acids like trifluoroacetic acid (TFA) can cause oxopiperidine ring dehydration, while harsher mineral acids promote ketone hydrolysis. The Boc-deprotection kinetics reveal pseudo-first-order dependence on acid concentration, with complete conversion typically achieved within 1-2 hours under optimized conditions. This two-step protection/deprotection strategy achieves >95% chemical yield and >99% chiral purity when carefully controlled [6] [8].
Table 2: Deprotection Conditions for Boc-Protected Oxopiperidine Intermediates
| Acid Reagent | Solvent System | Temperature | Reaction Time | Yield (%) | Key Limitations |
|---|---|---|---|---|---|
| HCl (4M in dioxane) | Dioxane/Isopropanol | 0-5°C | 1.5 h | 95-98% | Minimal racemization |
| Trifluoroacetic acid | Dichloromethane | 25°C | 30 min | 85-90% | Ketone dehydration |
| H₂SO₄ (conc.) | Water/Ethanol | 0°C | 12 h | 70-75% | Esterification side products |
| p-Toluenesulfonic acid | Acetonitrile | 60°C | 4 h | 80-85% | Colored impurities |
Stereoselective cyclization constitutes a powerful methodology for constructing the chiral 4-oxopiperidine-2-carboxylic acid scaffold with precise control over ring stereochemistry. Acid-mediated 6-endo-trig cyclizations of linear precursors have emerged as particularly efficient routes to the (R)-configured target. This approach employs enone-amine substrates derived from amino acids, where the nucleophilic amine attacks the α,β-unsaturated ketone under acidic activation [1] [7]. Critically, the reaction conditions must balance acid strength to activate the enone without causing Boc-deprotection (if present) or acetal formation. Catalytic p-toluenesulfonic acid (pTSA, 5-10 mol%) in refluxing toluene achieves optimal results, triggering ring closure via a chair-like transition state that favors the trans-diaxial orientation of substituents at C2 and C6 [7].
This cyclization demonstrates exceptional diastereoselectivity (>20:1 dr) for generating the thermodynamically stable trans-2,6-disubstituted configuration, which corresponds to the (R)-absolute stereochemistry at C2 when using L-amino acid-derived precursors [7]. The reaction proceeds through a kinetically controlled iminium ion formation, followed by rate-determining intramolecular Michael addition. Computational studies indicate the transition state energy for the trans-product is ~3 kcal/mol lower than the cis-diastereomer due to reduced 1,3-diaxial interactions [7]. After cyclization, the resulting 4-oxopiperidine can be directly converted to the hydrochloride salt or further functionalized. This methodology was successfully applied in the synthesis of complex alkaloids like (+)-myrtine and (−)-solenopsin A, demonstrating its robustness for generating enantiopure piperidine frameworks [1] [7].
Alternative cyclization strategies include π-cationic cyclizations using Lewis acids like BF₃·Et₂O or (CF₃CO)₂O. These promote Friedel-Crafts-type ring closures in thienylmethyl-substituted precursors, yielding tricyclic thienoquinolizidines with preserved chirality [2]. However, these methods require careful optimization to avoid polymerization and byproduct formation (e.g., enamides, trifluoroenamidones), with yields typically lower (30-55%) than the 6-endo-trig approach [2].
The final hydrochloride salt formation and purification represent critical steps in delivering pharmaceutical-grade (R)-4-oxopiperidine-2-carboxylic acid hydrochloride with defined stoichiometry, crystallinity, and chiral purity. Solvent selection profoundly impacts salt formation kinetics, crystal morphology, and ultimate yield. The free base, generated in situ during acid-mediated deprotection, exhibits high aqueous solubility (>500 mg/mL) due to its zwitterionic character, complicating direct isolation [3]. Controlled acidification with concentrated hydrochloric acid (1.05-1.10 equivalents) in hydroalcoholic solutions (methanol/water or ethanol/water) followed by antisolvent addition (acetone or diethyl ether) induces crystallization while preventing hydrochloride salt dissociation [3].
Systematic solvent screening reveals that isopropanol/water mixtures (85:15 v/v) produce high-purity crystals with favorable flow properties. Slow cooling crystallization (0.5°C/min) from near-saturation temperatures (60°C) yields the monohydrate form as prismatic needles, while rapid antisolvent addition generates the anhydrous polymorph as fine plates [3]. The hydrochloride salt's hygroscopic nature necessitates strict humidity control during drying (<10% RH, 40°C under vacuum) to prevent hydrate formation. Final crystals typically exhibit >99.5% chemical purity (by HPLC) and >99% enantiomeric excess, confirmed by chiral stationary phase chromatography using Cinchona alkaloid-derived selectors [3] [8].
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile significantly reduce particle agglomeration during crystallization but may incorporate residual solvent. Thermogravimetric analysis (TGA) confirms less than 0.1% residual solvents in isopropanol-derived crystals versus 300-500 ppm in DMF-processed material [3]. The optimized crystallization protocol achieves 85-92% recovery yield while eliminating the need for chromatographic purification, making this approach economically viable for large-scale production [3].
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
| Solvent Combination | Crystal Form | Particle Morphology | Residual Solvent (ppm) | Chemical Purity (%) |
|---|---|---|---|---|
| Isopropanol/Water (85:15) | Monohydrate | Prismatic needles | <100 | >99.5% |
| Ethanol/Dietheyl ether | Anhydrous | Fine plates | <200 | 99.2% |
| Acetonitrile/Water | Anhydrous | Agglomerates | 300-500 | 98.8% |
| DMF/Water | Hemihydrate | Irregular crystals | 700-1000 | 97.5% |
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: